6-({1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
6-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)15-3-1-2-14(10-15)18(26)25-8-6-16(7-9-25)27-17-5-4-13(11-23)12-24-17/h1-5,10,12,16H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKCVOWDTJJMFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition.
Mode of Action
It is known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate, which may enhance hydrogen bonding interactions with the protein.
Comparison with Similar Compounds
Key Observations :
- Trifluoromethyl Positioning : The target compound’s 3-(trifluoromethyl)benzoyl group differs from 14a , which has a 3-fluoro-4-(trifluoromethyl)benzoyl group. The additional fluorine in 14a may enhance electron-withdrawing effects but reduce steric accessibility .
- Synthetic Efficiency : Yields for urea derivatives (e.g., 14a , 35.2%) are lower than benzamide analogs (e.g., 8a , 64.2%), suggesting urea formation may involve more complex steps .
Pharmacological and Physicochemical Properties
While direct pharmacological data for the target compound are unavailable, insights can be inferred from analogs:
- Trifluoromethyl Role: The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogs .
- This contrasts with rigid analogs like 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile (), where a thiophenyl group may restrict rotation .
Preparation Methods
Amide Bond Formation
The piperidine intermediate is prepared by reacting piperidin-4-ol with 3-(trifluoromethyl)benzoyl chloride under basic conditions.
Procedure :
-
Reagents : Piperidin-4-ol (1.0 equiv), 3-(trifluoromethyl)benzoyl chloride (1.2 equiv), triethylamine (2.0 equiv).
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Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.
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Yield : ~85% (analogous to amidation yields in).
Mechanism : The reaction proceeds via nucleophilic acyl substitution, where the piperidine amine attacks the electrophilic carbonyl carbon of the acyl chloride. Triethylamine neutralizes HCl byproduct, driving the reaction to completion.
Ether Bond Formation via Mitsunobu Reaction
The ether linkage between the piperidine alcohol and pyridine is efficiently formed using the Mitsunobu reaction, which avoids harsh conditions and preserves stereochemistry.
Procedure :
-
Reagents : 1-[3-(Trifluoromethyl)benzoyl]piperidin-4-ol (1.0 equiv), 6-bromopyridine-3-carbonitrile (1.1 equiv), triphenylphosphine (1.5 equiv), diethyl azodicarboxylate (DEAD, 1.5 equiv).
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Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 24 hours.
Optimization :
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Excess DEAD ensures complete conversion.
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Lower temperatures minimize side reactions, such as elimination.
Palladium-Catalyzed Coupling for Ether Formation
Alternative to Mitsunobu, a Ullmann-type coupling employs palladium catalysts for constructing the aryl ether bond. This method is advantageous for electron-deficient pyridines.
Procedure :
-
Reagents : 6-Bromopyridine-3-carbonitrile (1.0 equiv), 1-[3-(trifluoromethyl)benzoyl]piperidin-4-ol (1.2 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 equiv).
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Conditions : Toluene, 110°C, 18 hours under N₂.
Key Considerations :
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Base : Cs₂CO₃ facilitates deprotonation of the piperidine alcohol.
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Ligand : Xantphos enhances catalytic activity by stabilizing Pd intermediates.
Introduction of the Cyano Group
The cyano group at pyridine position 3 is introduced via two primary routes:
Cyanation of Halogenated Precursors
Procedure :
-
Reagents : 6-Bromo-3-iodopyridine (1.0 equiv), CuCN (2.0 equiv), DMF, 120°C, 6 hours.
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Yield : ~65% (analogous to cyanation in).
Direct Functionalization via Rosenmund-von Braun Reaction
Procedure :
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Reagents : 6-Bromopyridine-3-carboxylic acid (1.0 equiv), NH₃, CuCN, 150°C, 8 hours.
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Yield : ~60% (lower due to side reactions).
Purification and Characterization
Chromatographic Purification
Spectroscopic Analysis
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¹H NMR : Peaks at δ 8.45 (pyridine H-2), 7.85–7.60 (trifluoromethylbenzoyl aromatic protons), 4.20–3.80 (piperidine OCH₂).
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¹³C NMR : Signal at δ 167.5 (amide carbonyl), 155.2 (pyridine C-6), 122.5 (CF₃).
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Yield |
|---|---|---|---|
| Mitsunobu Reaction | High regioselectivity, mild conditions | Costly reagents (DEAD, PPh₃) | 78% |
| Palladium-Catalyzed Coupling | Scalability, tolerance to electron-withdrawing groups | Requires inert atmosphere | 70% |
| Direct Cyanation | Simplified step economy | Lower yields due to competing reactions | 60–65% |
Industrial-Scale Considerations
For large-scale production, the palladium-catalyzed method is preferred due to lower reagent costs and easier handling of intermediates. Spray-dried dispersions (as in ) may enhance bioavailability in final formulations.
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Use palladium catalysts for coupling steps to enhance efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates .
- Temperature Control : Maintaining temperatures between 60–80°C during SNAr reactions minimizes side products .
Which analytical techniques are most effective for characterizing the purity and structure of this compound?
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms structural integrity, particularly the trifluoromethyl group (δ ~110–120 ppm in 19F NMR) and piperidine ring protons .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected m/z ~407.1 for C21H17F3N2O2) .
How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound for potential therapeutic applications?
Q. Advanced
- Functional Group Modifications : Systematically alter the trifluoromethylbenzoyl or piperidinyloxy groups to assess impact on target binding. For example, replacing the CF3 group with Cl or Br may enhance lipophilicity .
- Biological Assays :
- Enzyme Inhibition : Test against kinase or protease targets using fluorescence-based assays.
- Cellular Uptake : Measure intracellular concentrations via LC-MS in cell lines (e.g., HEK293 or HeLa) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like PI3K or EGFR .
What strategies are recommended for resolving contradictions in biological activity data across different studies involving this compound?
Q. Advanced
- Replicate Key Experiments : Ensure consistency in assay conditions (e.g., pH, temperature, cell passage number) .
- Orthogonal Assays : Validate findings using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. saline) or dosing regimens .
What are the recommended storage conditions to ensure the stability of this compound?
Q. Basic
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the cyanopyridine group .
- Humidity Control : Use desiccants (silica gel) to avoid moisture-induced degradation of the benzoylpiperidine moiety .
- Solvent Compatibility : Dissolve in anhydrous DMSO for long-term storage; avoid aqueous buffers unless lyophilized .
How can computational chemistry methods be applied to predict the binding affinity of this compound with potential biological targets?
Q. Advanced
- Molecular Dynamics (MD) Simulations : Simulate interactions over 100–200 ns trajectories to assess stability of ligand-target complexes (e.g., using GROMACS) .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthesis .
- QSAR Modeling : Train models on datasets of similar pyridine-carbonitriles to predict IC50 values for novel targets .
What critical parameters must be considered when scaling up the synthesis from laboratory to pilot-scale?
Q. Basic
- Reactor Design : Use jacketed reactors for precise temperature control during exothermic steps (e.g., benzoylation) .
- Safety Protocols : Implement inert gas (N2/Ar) purging to mitigate risks from volatile solvents (e.g., THF) .
- Purification Efficiency : Transition from column chromatography to recrystallization for cost-effective bulk purification .
What in vitro models are suitable for preliminary toxicological assessment of this compound?
Q. Advanced
- Hepatocyte Viability Assays : Primary human hepatocytes or HepG2 cells exposed to 1–100 µM doses, measuring ATP content (CellTiter-Glo) .
- hERG Channel Inhibition : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., P450-Glo) to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
